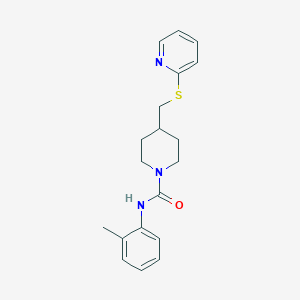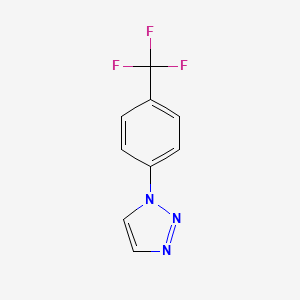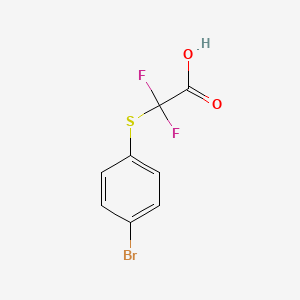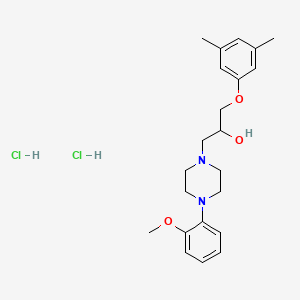![molecular formula C14H15ClN2O2S B2510775 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide CAS No. 1798010-00-0](/img/structure/B2510775.png)
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide, commonly known as CCMA, is a chemical compound that has gained significant attention in the field of scientific research. CCMA is a derivative of the naturally occurring compound cysteamine and has been found to possess several unique properties that make it an attractive candidate for various research applications.
Mecanismo De Acción
The mechanism of action of CCMA is not fully understood. However, it has been proposed that CCMA exerts its effects by modulating various signaling pathways in the body. CCMA has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, CCMA has been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CCMA has been found to possess several biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant molecule, in cells. Additionally, CCMA has been found to decrease the levels of reactive oxygen species, which are implicated in oxidative stress and inflammation. CCMA has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer progression and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, CCMA has been found to be non-toxic and has a low risk of causing adverse effects. However, CCMA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CCMA has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for CCMA research. One area of interest is the development of CCMA-based therapies for cancer treatment. CCMA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, CCMA has been found to possess anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. Another area of interest is the development of novel CCMA derivatives with improved properties, such as increased solubility and longer half-life. These derivatives could have potential applications in various research areas.
Métodos De Síntesis
CCMA is synthesized by reacting cysteamine hydrochloride with 4-chlorophenylacetic acid, followed by the addition of isobutyronitrile and acetic anhydride. The resulting product is purified by recrystallization to obtain CCMA in its pure form. The synthesis of CCMA is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CCMA has been extensively studied for its potential in treating various diseases. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. CCMA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, CCMA has been found to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(2-cyanopropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-14(2,9-16)17-13(19)8-20-7-12(18)10-3-5-11(15)6-4-10/h3-6H,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJSABJTNCUVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CSCC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)
![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)

![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)
![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)
![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol](/img/structure/B2510701.png)



![Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B2510709.png)
![4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510711.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2510713.png)
